molecular formula C22H18N4O7 B11549383 N'-[(E)-[2-(Benzyloxy)-3-methoxyphenyl]methylidene]-3,5-dinitrobenzohydrazide

N'-[(E)-[2-(Benzyloxy)-3-methoxyphenyl]methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B11549383
M. Wt: 450.4 g/mol
InChI Key: VUVBIEMCCUUGHV-YDZHTSKRSA-N
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Description

N’-[(E)-[2-(Benzyloxy)-3-methoxyphenyl]methylidene]-3,5-dinitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyloxy group, a methoxy group, and a dinitrobenzohydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Benzyloxy)-3-methoxyphenyl]methylidene]-3,5-dinitrobenzohydrazide typically involves the condensation of 2-(benzyloxy)-3-methoxybenzaldehyde with 3,5-dinitrobenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as solvent choice, temperature control, and purification steps, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Benzyloxy)-3-methoxyphenyl]methylidene]-3,5-dinitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Benzyloxy)-3-methoxyphenyl]methylidene]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can lead to various biological effects . Additionally, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-(Benzyloxy)-3-methoxyphenyl]methylidene]-3,5-dinitrobenzohydrazide is unique due to its combination of benzyloxy, methoxy, and dinitrobenzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18N4O7

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C22H18N4O7/c1-32-20-9-5-8-16(21(20)33-14-15-6-3-2-4-7-15)13-23-24-22(27)17-10-18(25(28)29)12-19(11-17)26(30)31/h2-13H,14H2,1H3,(H,24,27)/b23-13+

InChI Key

VUVBIEMCCUUGHV-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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